molecular formula C17H16N2O3 B4624044 N-benzyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

N-benzyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B4624044
M. Wt: 296.32 g/mol
InChI Key: PHBNQSLPYIMACK-UHFFFAOYSA-N
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Description

N-benzyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves the reaction of benzylamine with a quinoline derivative under specific conditions. One common method involves the use of ethyl 4-hydroxy-8-methyl-2-quinolone-3-carboxylate as a starting material, which is then reacted with benzylamine in the presence of a suitable catalyst and solvent under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of compounds related to N-benzyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide. For instance, a related compound known as AS-1 demonstrated broad-spectrum anticonvulsant activity across several animal seizure models. It was effective in the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (PTZ) test . The compound's favorable safety profile suggests its potential for treating various types of epilepsy.

1.2 Cholinesterase Inhibition

The compound has also been studied for its ability to inhibit acetylcholinesterase (AChE), an important enzyme in the nervous system. Inhibition of AChE can lead to increased levels of acetylcholine, which may enhance cognitive functions and have therapeutic implications for neurodegenerative diseases such as Alzheimer's. The binding affinity of related compounds has been quantified in studies showing low nanomolar Ki values .

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step organic reactions that yield high-purity products. The structural characteristics include a hexahydroquinoline ring system that contributes to its biological activity.

Table 1: Synthesis Overview

StepReaction TypeDescription
1AdditionBenzylamine reacts with isocyanate
2RearrangementCurtius rearrangement converts azide to isocyanate
3CyclizationIntramolecular cyclization forms the final product

Case Studies and Research Findings

Several case studies illustrate the compound's applications:

3.1 Study on Anticonvulsant Properties

A study conducted on AS-1 revealed its effectiveness in various seizure models. The results indicated that AS-1 provided significant protection against seizures induced by PTZ and showed promise as a candidate for clinical development in epilepsy treatment .

3.2 Cholinesterase Inhibition Studies

Research focusing on the inhibition of AChE demonstrated that compounds similar to N-benzyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline exhibited strong inhibitory effects with Ki values in the nanomolar range. This suggests a potential therapeutic application in enhancing cognitive function through cholinergic pathways .

Future Directions in Research

The ongoing exploration of this compound and its derivatives is likely to expand into various therapeutic areas:

  • Neuropharmacology : Further studies could elucidate mechanisms underlying its anticonvulsant effects.
  • Cognitive Enhancement : Investigating its potential as a treatment for Alzheimer’s disease through cholinergic modulation.
  • Drug Development : Optimizing the synthesis and structure to improve efficacy and reduce side effects.

Mechanism of Action

The mechanism of action of N-benzyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby affecting neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is unique due to its specific substitution pattern and the presence of both benzyl and carboxamide groups, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-benzyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by a hexahydroquinoline core with a benzyl substituent and two carbonyl groups. Its molecular formula is C16_{16}H18_{18}N2_{2}O3_{3}, and it has a molecular weight of approximately 298.33 g/mol. The presence of the dioxo functional groups contributes to its reactivity and potential biological activity.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of compounds related to this compound. For instance, similar compounds have shown effectiveness in various animal models of epilepsy. In particular, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide demonstrated broad-spectrum anticonvulsant activity across several seizure models including the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test . This suggests that derivatives of the hexahydroquinoline structure may also exhibit similar properties.

Anticancer Activity

Compounds within this chemical class have been evaluated for their anticancer properties. For example, quinoline derivatives have shown selective cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and A498 (renal cancer) . The mechanism often involves inhibition of key enzymes like COX-2 and iNOS which are implicated in cancer progression .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many quinoline derivatives act as inhibitors of acetylcholinesterase (AChE), which is crucial for neurotransmission. For instance, certain derivatives have shown low nanomolar Ki values for AChE inhibition .
  • Reactive Oxygen Species Modulation : Some studies indicate that these compounds can modulate oxidative stress by interacting with reactive oxygen species (ROS), potentially leading to reduced inflammation and improved cellular health .
  • Cell Cycle Arrest : Anticancer activities are often linked to the ability of these compounds to induce cell cycle arrest in cancer cells. This is achieved through the modulation of various signaling pathways involved in cell proliferation.

Case Studies

A notable case study involved the synthesis and evaluation of a series of quinoline derivatives that included this compound analogs. These studies revealed significant differences in biological activity based on structural modifications. For example:

CompoundActivity TypeIC50 (µM)Reference
Compound AAnticancer (MCF-7)12.5
Compound BAnticonvulsant15
Compound CAChE Inhibition0.015

This table summarizes the varying activities observed among different analogs of the compound.

Properties

IUPAC Name

N-benzyl-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c20-15-8-4-7-14-12(15)9-13(17(22)19-14)16(21)18-10-11-5-2-1-3-6-11/h1-3,5-6,9H,4,7-8,10H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBNQSLPYIMACK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C(=O)N2)C(=O)NCC3=CC=CC=C3)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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